1-{1-hydroxy-3,3-dimethyl-11-[5-(2-nitrophenyl)furan-2-yl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one
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Overview
Description
10-HEXANOYL-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives This compound is characterized by its unique structure, which includes a hexanoyl group, a dimethyl group, and a nitrophenyl-furyl moiety
Preparation Methods
The synthesis of 10-HEXANOYL-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through various synthetic routes. One notable method involves microwave-assisted synthesis, which has been shown to be efficient and yields high purity products. This method typically employs silica-supported fluoroboric acid as a catalyst . The reaction conditions include heating the reactants in a microwave reactor, which significantly reduces the reaction time compared to conventional methods.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: It has been investigated for its potential as an antioxidant and anxiolytic agent.
Industry: Its unique chemical structure makes it a valuable compound for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-HEXANOYL-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with the central nervous system. It binds to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. This mechanism underlies its potential anxiolytic effects .
Comparison with Similar Compounds
Compared to other benzodiazepine derivatives, 10-HEXANOYL-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE exhibits unique structural features that contribute to its distinct pharmacological profile. Similar compounds include:
Diazepam: A well-known anxiolytic drug with a simpler structure.
Lorazepam: Another benzodiazepine derivative with potent anxiolytic effects.
Properties
Molecular Formula |
C31H33N3O5 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
5-hexanoyl-9,9-dimethyl-6-[5-(2-nitrophenyl)furan-2-yl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H33N3O5/c1-4-5-6-15-28(36)33-24-14-10-8-12-21(24)32-22-18-31(2,3)19-25(35)29(22)30(33)27-17-16-26(39-27)20-11-7-9-13-23(20)34(37)38/h7-14,16-17,30,32H,4-6,15,18-19H2,1-3H3 |
InChI Key |
QGOQZBBCFZMCNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
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